Propyrisulfuron

説明

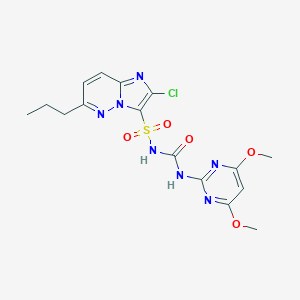

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCINWWWERDNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058130 | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570415-88-2 | |

| Record name | Propyrisulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYRISULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathway of Propyrisulfuron herbicide

An In-depth Technical Guide to the Synthesis of Propyrisulfuron

This compound is a sulfonylurea herbicide effective for weed control in rice paddies. Its synthesis involves the preparation of two key intermediates: 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine (B117758), followed by their coupling to form the final product. This guide details the synthetic pathways for these intermediates and the final assembly of this compound, providing a comprehensive overview for researchers and professionals in drug development and crop science.

Synthesis of Key Intermediates

The overall synthesis of this compound hinges on the successful preparation of its two primary building blocks.

Synthesis of 2-amino-4,6-dimethoxypyrimidine

Several routes have been established for the industrial production of 2-amino-4,6-dimethoxypyrimidine. One common method begins with the cyclization of guanidine (B92328) nitrate (B79036) and diethyl malonate to produce 2-amino-4,6-dihydroxypyrimidine. This intermediate then undergoes chlorination using phosphorus oxychloride, followed by reaction with sodium methoxide (B1231860) to yield 2-amino-4,6-dimethoxypyrimidine[1].

An alternative, high-yield synthesis starts from malononitrile (B47326). This process involves reactions of imidization, cyanamide (B42294) substitution, and aromatic cyclization in the presence of specific catalysts and solvents, resulting in high-purity 2-amino-4,6-dimethoxypyrimidine suitable for industrial-scale production[2].

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine from Malononitrile [2]

-

Step 1: Imidization. Malononitrile is reacted in a specialized solvent under the influence of a specific catalyst.

-

Step 2: Cyanamide Substitution. The product from the first step undergoes a cyanamide substitution reaction. The reaction pH is maintained between 5 and 10, ideally between 8 and 9, and the temperature is controlled in the range of -20 to 60 °C, preferably 40 to 50 °C.

-

Step 3: Aromatic Cyclization. The intermediate is suspended in a solvent with a second catalyst (Cat-2) and heated to 65-150 °C for 3-8 hours. The resulting crude product is purified by recrystallization from an organic solvent to obtain pure 2-amino-4,6-dimethoxypyrimidine.

Synthesis of 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride

The synthesis of this key intermediate is a multi-step process starting from 3-amino-6-chloropyridazine (B20888).

a) Synthesis of 3-amino-6-chloropyridazine

The precursor, 3-amino-6-chloropyridazine, is typically synthesized by the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849). This reaction can be carried out using concentrated aqueous ammonia or ammonia in ethanol (B145695) at elevated temperatures[1]. Industrial processes may employ water-soluble polyethers as catalysts to improve reaction efficiency[1][3].

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine [2]

-

Reaction Setup: 3,6-dichloropyridazine and aqueous ammonia are used as raw materials in a molar ratio of 1:0.5-7.5.

-

Solvent: Suitable solvents include methanol, ethanol, dichloromethane, DMF, acetonitrile, or water.

-

Reaction Conditions: The reaction is conducted at a temperature of 30-180 °C for 5-26 hours.

-

Purification: The final product is purified by evaporation, recrystallization, and silica (B1680970) gel column chromatography.

b) Cyclization to form the Imidazo[1,2-b]pyridazine (B131497) Core

The imidazo[1,2-b]pyridazine ring system is formed through the cyclization of 3-amino-6-chloropyridazine. A common method involves the reaction with a suitable two-carbon synthon. For instance, reaction with monochloroacetaldehyde can yield the 6-chloroimidazo[1,2-b]pyridazine (B1266833) hydrochloride[4]. The introduction of the propyl group at the 6-position can be achieved through various organic reactions, though specific details for this compound's intermediate are proprietary.

c) Sulfonylation of the Imidazo[1,2-b]pyridazine Ring

The final step in the synthesis of this intermediate is the introduction of the sulfonyl chloride group at the 3-position of the imidazo[1,2-b]pyridazine ring. This can be achieved through electrochemical sulfonylation methods, which offer a green and efficient alternative to traditional chemical processes[5][6][7]. These methods typically involve the reaction of the heterocyclic compound with sodium sulfinates under electrochemical conditions to yield the 3-sulfonylated product.

Final Coupling Step: Synthesis of this compound

The synthesis of this compound is accomplished by the coupling of the two key intermediates: 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. This reaction is a standard procedure for the formation of sulfonylurea compounds.

The general method for synthesizing sulfonylurea compounds, as referenced in the development of this compound, provides the framework for this final step[8].

General Experimental Protocol: Sulfonylurea Formation

-

Reaction: The sulfonyl chloride intermediate is reacted with the aminopyrimidine intermediate in the presence of a base.

-

Base: The base is used to neutralize the hydrogen chloride that is liberated during the reaction.

-

Solvent: The reaction is typically carried out in an inert organic solvent.

-

Work-up: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Quantitative Data

While specific yields and purity data for the industrial synthesis of this compound are proprietary, the following table summarizes typical data for the synthesis of the key intermediate, 2-amino-4,6-dimethoxypyrimidine, via a malononitrile route[1].

| Step | Reactants | Conditions | Yield | Purity |

| Imidization & Substitution | Malononitrile, Methanol, Acetyl Chloride | Optimized conditions for each step | - | - |

| Cyclization & Purification | Intermediate from previous step | - | 82.8% | 99.6% |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound.

Final Coupling Reaction

Caption: Final coupling step to form this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]

- 5. An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Propyrisulfuron: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyrisulfuron is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds in rice paddies.[1] Developed by Sumitomo Chemical, it is recognized for its efficacy against weeds that have developed resistance to other herbicides.[1][2] This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, offering valuable data and experimental context for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, with the IUPAC name 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea, is a complex molecule featuring a sulfonylurea bridge connecting an imidazopyridazine and a dimethoxypyrimidine moiety.

| Identifier | Value |

| IUPAC Name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea |

| CAS Number | 570415-88-2 |

| Molecular Formula | C₁₆H₁₈ClN₇O₅S |

| Molecular Weight | 455.88 g/mol |

| Canonical SMILES | CCCC1=CC2=N(N=C1)C(=C(S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)C=N2)Cl |

| InChI Key | PYCINWWWERDNKE-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental fate, behavior, and formulation development.

| Property | Value | Temperature (°C) | pH |

| Physical State | White solid | ||

| Melting Point | >193.5 °C | ||

| Boiling Point | Decomposes before boiling | ||

| Water Solubility | 0.98 mg/L | 20 | 7 |

| Vapor Pressure | <1.0 x 10⁻⁵ Pa | 25 | |

| Octanol-Water Partition Coefficient (log P) | 2.9 | 25 | 7 |

| Dissociation Constant (pKa) | 4.89 | 20 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method with a metal block apparatus.[3][4]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 3-5 mm.

-

Apparatus: A calibrated melting point apparatus with a heated metal block and a temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C/min until it is about 10°C below the expected melting point. The heating rate is then reduced to 1-2°C/min.

-

Determination: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance like this compound, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The flask method is suitable for determining the water solubility of substances like this compound, which have a solubility greater than 10⁻² g/L.[5][6][7]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic stirrer, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

-

Sample Analysis: After equilibrium, the solution is allowed to stand to let undissolved particles settle. An aliquot of the clear supernatant is carefully removed, filtered if necessary, and the concentration of this compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The water solubility is reported as the average of at least three replicate determinations.

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a straightforward approach for determining the octanol-water partition coefficient for substances with a log P value in the range of -2 to 4.[8][9][10]

-

Preparation: n-Octanol and water are mutually saturated before the experiment. A stock solution of this compound is prepared in n-octanol.

-

Procedure: A known volume of the n-octanol stock solution and a known volume of water are placed in a vessel. The vessel is shaken in a mechanical shaker at a constant temperature (e.g., 25°C) until partitioning equilibrium is achieved.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is then reported.

Vapor Pressure Determination (OECD Guideline 104 - Static Method)

The static method directly measures the vapor pressure of a substance in equilibrium with its solid or liquid phase in a closed system.[11][12]

-

Apparatus: A constant temperature sample cell connected to a pressure measuring device (manometer). The system must be vacuum-tight.

-

Procedure: A sample of this compound is placed in the sample cell. The system is evacuated to remove air. The sample is then heated to and maintained at a specific temperature until the vapor pressure reaches equilibrium.

-

Measurement: The equilibrium vapor pressure is read directly from the manometer. This measurement is repeated at several different temperatures to establish the vapor pressure curve.

Visualizations

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its inhibition of the enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound deprives the plant of essential amino acids, leading to the cessation of growth and eventual death.

Caption: this compound inhibits ALS, blocking amino acid synthesis and leading to plant death.

General Synthesis Workflow

The synthesis of this compound involves a multi-step process, beginning with the formation of the core heterocyclic structures, followed by sulfonation and coupling to form the final sulfonylurea product.[2]

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Workflow: HPLC Method for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of this compound in environmental samples. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the analysis of this compound using HPLC.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. filab.fr [filab.fr]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. consilab.de [consilab.de]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

Propyrisulfuron's Mechanism of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyrisulfuron is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds in rice cultivation. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs). This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme (EC 2.2.1.6) in the metabolic pathway for the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides.[3][4] this compound, a member of the sulfonylurea class of herbicides, was developed to target this enzyme, leading to the disruption of protein synthesis, cessation of cell division and plant growth, and ultimately, plant death.[5][6][7] Understanding the precise mechanism of this inhibition is crucial for developing new herbicidal compounds, managing herbicide resistance, and advancing crop protection technologies.

The Biochemical Pathway of Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the initial and rate-limiting step in this pathway.[8] Specifically, ALS facilitates the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[2][8] The inhibition of ALS by this compound blocks the formation of these essential amino acids, leading to a cascade of metabolic disruptions.[9]

dot

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition.

Molecular Mechanism of this compound Action

This compound acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, specifically at a location near the exit of the substrate access channel.[10][11] This binding is thought to induce a conformational change in the enzyme, preventing the binding of substrates (pyruvate and α-ketobutyrate) and thereby blocking the catalytic reaction.[10] Structural studies of ALS in complex with sulfonylurea herbicides have revealed that the herbicide binding site is comprised of several conserved amino acid residues.[11] Mutations in the gene encoding ALS, particularly at positions such as Proline-197, can alter the binding pocket, leading to herbicide resistance.[11][12]

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on plant growth and ALS activity has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Weed Growth Parameters

| Weed Species | Application Rate (g a.i. ha⁻¹) | Plant Height Reduction (%) | Shoot Fresh Weight Reduction (%) | Citation(s) |

| Echinochloa colona | 50 | 57-80 | 62-96 | [5] |

| Echinochloa crus-galli | 50 | 57-80 | 62-96 | [5] |

| Leptochloa chinensis | 50 | 57-80 | 67 | [5][7] |

| Ludwigia hyssopifolia | 50 | 60-88 | 95-97 | [5] |

| Cyperus iria | 50 | 60-88 | >90 | [5][7] |

Table 2: Inhibition of ALS Activity by this compound

| Plant Species | Assay Type | This compound Concentration/Rate | ALS Activity Reduction (%) | I₅₀ Value (nM) | Citation(s) |

| Rice Cultivars (average) | In vivo | 50 g a.i. ha⁻¹ | 26-40 | - | [5] |

| Weed Species (average) | In vivo | 50 g a.i. ha⁻¹ | 42-46 | - | [5] |

| Rice and Weeds | In vitro | Various | - | 19-22 | [13] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ALS inhibitors. The following sections outline standard protocols for in vitro enzyme inhibition and whole-plant bioassays.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the enzymatic activity of isolated ALS.

Materials:

-

Fresh, young plant tissue (e.g., leaves)

-

Enzyme extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM MgCl₂, 0.1 mM TPP, 10 µM FAD)[7]

-

Substrate solution (10 mM sodium pyruvate)[7]

-

This compound stock solution and serial dilutions

-

3 M Sulfuric Acid (H₂SO₄)[14]

-

Creatine (B1669601) solution

-

α-Naphthol solution

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction: a. Harvest and immediately place 1-2 grams of fresh plant tissue on ice or freeze in liquid nitrogen.[14][15] b. Homogenize the tissue in ice-cold extraction buffer.[14] c. Centrifuge the homogenate at approximately 12,000-20,000 x g for 20 minutes at 4°C.[14][15] d. Collect the supernatant containing the crude ALS enzyme extract.[14]

-

Enzyme Assay: a. Prepare a reaction mixture containing the enzyme extract, assay buffer, cofactors, and substrate. b. Add various concentrations of this compound to the reaction mixture. Include a control with no inhibitor. c. Incubate the reaction at 37°C for 60 minutes.[15] d. Stop the reaction by adding 3 M H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.[15] e. Incubate at 60°C for 15 minutes.[15]

-

Color Development and Measurement: a. Add creatine and α-naphthol solutions to the reaction tubes.[15] b. Incubate at 60°C for 15 minutes to allow for the formation of a colored complex.[15] c. Measure the absorbance at 525 nm.[15]

-

Data Analysis: a. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.[14] b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[14]

dot

Caption: Experimental Workflow for In Vitro ALS Enzyme Inhibition Assay.

Whole-Plant Bioassay

This assay evaluates the herbicidal efficacy of a compound on whole plants under controlled conditions.[16][17]

Materials:

-

Seeds of susceptible plant species

-

Pots or multi-well plates with a suitable growth medium[16]

-

Controlled environment chamber or greenhouse

-

This compound formulation and serial dilutions

-

Spraying equipment

Procedure:

-

Plant Growth: a. Sow seeds in pots or plates and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).[14][16] b. Maintain plants in a controlled environment with consistent light, temperature, and humidity.

-

Herbicide Application: a. Prepare a range of this compound concentrations. Include a control group treated with a formulation blank.[14] b. Apply the herbicide solution evenly to the plant foliage using a sprayer.[14]

-

Assessment: a. Return the treated plants to the controlled environment. b. Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals. c. After a set period (e.g., 14-21 days), harvest the above-ground biomass. d. Measure parameters such as plant height and shoot fresh/dry weight.[5]

-

Data Analysis: a. Calculate the percent reduction in growth parameters compared to the untreated control. b. Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).

dot

Caption: Logical Workflow for a Whole-Plant Herbicide Bioassay.

Reversal of Inhibition by Branched-Chain Amino Acids

A key piece of evidence confirming ALS as the target site of this compound is the reversal of its herbicidal effects by the exogenous application of valine, leucine, and isoleucine.[5][18] When these amino acids are supplied to this compound-treated plants, they can overcome the metabolic block and rescue the plants from growth inhibition.[9][18] This demonstrates that the primary phytotoxic effect of the herbicide is the depletion of these essential amino acids. Studies have shown that the addition of all three BCAAs results in a more significant recovery compared to the addition of only one or two.[18]

Conclusion

This compound's mechanism of action is the specific and potent inhibition of the enzyme acetolactate synthase, a critical component in the biosynthesis of branched-chain amino acids in plants. By blocking this pathway, this compound deprives the plant of essential amino acids required for protein synthesis and growth, leading to its death. The data and protocols presented in this guide offer a comprehensive technical overview for researchers engaged in herbicide development, resistance management, and the broader field of plant biochemistry. Further research into the structural biology of this compound's interaction with ALS can pave the way for the design of next-generation herbicides with improved efficacy and selectivity.

References

- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 6. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 8. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular basis of sulfonylurea herbicide resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. harvest.usask.ca [harvest.usask.ca]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Herbicidal Spectrum of Propyrisulfuron on Paddy Weeds

Introduction

Propyrisulfuron is a novel sulfonylurea herbicide developed for the selective control of a wide range of weeds in rice cultivation.[1][2] As a pyrimidinylsulfonylurea herbicide, it demonstrates high efficacy against not only common broadleaf weeds and sedges but also grasses, which are often challenging to manage in paddy fields.[1][3] A key characteristic of this compound is its effectiveness against weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides, making it a valuable tool in modern weed management strategies.[2][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, herbicidal spectrum, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as an acetolactate synthase (ALS) inhibitor.[5][6] The ALS enzyme (also known as acetohydroxyacid synthase or AHAS) is a critical component in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[6][7] By inhibiting this enzyme, this compound effectively halts the production of these essential amino acids, which in turn leads to the cessation of cell division and ultimately results in the death of susceptible weed species.[6][7] Its high selectivity ensures that rice crops remain safe with minimal phytotoxicity while effectively controlling target weeds.[1][7]

References

- 1. Frontiers | this compound plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice [frontiersin.org]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. This compound plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. This compound [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazosulfuron-ethyl 10%WP Herbicide for Superior Paddy Weed Control [cnagrochem.com]

Mode of Action of Propyrisulfuron on Sulfonylurea-Resistant Weeds

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The widespread evolution of resistance in weeds to sulfonylurea (SU) herbicides, primarily due to target-site mutations in the acetolactate synthase (ALS) enzyme, has posed a significant challenge to weed management. Propyrisulfuron, a newer pyrimidinylsulfonylurea herbicide, has emerged as an effective solution for controlling many of these resistant biotypes.[1][2] Its unique chemical structure, featuring a fused heterocyclic moiety, allows it to effectively inhibit certain mutated ALS enzymes that are no longer sensitive to traditional SU herbicides.[1][3] This guide provides a detailed examination of the biochemical and molecular basis for the action of this compound on SU-resistant weeds, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the underlying biological and experimental pathways.

Introduction: The Challenge of Sulfonylurea Resistance

Sulfonylureas are a major class of herbicides that act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — which are essential for protein synthesis and overall plant growth.[6][7] The inhibition of ALS leads to a depletion of these amino acids, halting cell division and ultimately causing plant death.[4][6]

However, the intensive use of these herbicides has led to the selection of resistant weed biotypes globally.[4][8] Resistance renders many conventional SU herbicides ineffective, necessitating the development of new active ingredients with alternative binding mechanisms. This compound was developed to address this issue, demonstrating high activity against various grass, sedge, and broadleaf weeds, including those resistant to older ALS inhibitors.[1][9][10]

Biochemical Pathway and Mechanism of ALS Inhibition

The primary mode of action for all sulfonylurea herbicides is the inhibition of the ALS enzyme. This enzyme catalyzes the initial step in the BCAA synthesis pathway. Its disruption triggers a cascade of events leading to phytotoxicity.

-

Enzyme Function : ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[4][6]

-

Inhibition : SU herbicides are potent, non-competitive inhibitors that bind to a site on the ALS enzyme near the active site, blocking substrate access.[11][12][13]

-

Phytotoxicity : The inhibition of BCAA synthesis is the primary herbicidal effect.[6] Secondary effects may include the toxic accumulation of the substrate α-ketobutyrate.[6] This leads to a gradual cessation of growth, followed by symptoms like chlorosis and necrosis.[5]

Core Mechanisms of Weed Resistance to Sulfonylureas

Resistance to ALS inhibitors in weed populations arises primarily from two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This is the most prevalent mechanism of resistance to ALS inhibitors.[14] It involves genetic mutations in the ALS gene that result in amino acid substitutions in the enzyme.[14][15] These substitutions alter the three-dimensional structure of the herbicide-binding pocket, reducing the affinity of the herbicide for the enzyme without critically compromising the enzyme's catalytic function.[8][11] Several key amino acid positions are known hotspots for resistance-conferring mutations, including Proline-197 and Tryptophan-574 (numbering based on the Arabidopsis thaliana ALS sequence).[14][16] A single mutation at Pro-197, for instance, can confer high-level resistance to SUs but variable cross-resistance to other ALS inhibitor families.[14]

-

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common NTSR mechanism is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-phytotoxic compounds by enzyme systems such as cytochrome P450 monooxygenases.[17] Other NTSR mechanisms can include reduced herbicide uptake or translocation.

This compound's Mode of Action on Resistant Weeds

This compound's efficacy against SU-resistant weeds stems from its distinct molecular structure. As a pyrimidinylsulfonylurea, it contains a fused heterocyclic moiety that differentiates it from older SU herbicides.[1][3] This structural difference is critical, as it allows this compound to bind effectively to certain mutated forms of the ALS enzyme that confer resistance to other sulfonylureas.[2][3]

While the precise binding interaction at the molecular level with various mutated ALS enzymes is complex, the practical outcome is that this compound can inhibit BCAA synthesis in weed biotypes where other ALS inhibitors fail. It effectively circumvents specific target-site resistance mechanisms, providing a valuable tool for managing weed populations that have evolved resistance.

Data Presentation: Efficacy of this compound

Quantitative data from field and greenhouse studies demonstrate the high efficacy of this compound on both susceptible and SU-resistant weeds.

Table 1: Weed Control Efficacy of this compound Treatments

| Weed Species | Treatment Rate (g a.i./ha) | Control Efficacy (%) | Study Context | Source |

|---|---|---|---|---|

| Echinochloa spp. | 85.5 (+ Cyhalofop-butyl) | 96.7 - 97.4 | Mechanically Transplanted Rice (Field) | [1][18] |

| Leptochloa chinensis | 85.5 (+ Cyhalofop-butyl) | >95 | Mechanically Transplanted Rice (Field) | [1][18] |

| Monochoria vaginalis | 85.5 (+ Cyhalofop-butyl) | >95 | Mechanically Transplanted Rice (Field) | [1][18] |

| Echinochloa oryzicola | 27 - 55 | >90 (Biomass Reduction) | Pot Study | [10] |

| Mixed SU-Resistant Weeds | 70 - 140 | Effective Control | Field Evaluation |[19] |

Table 2: Herbicide Sensitivity of Susceptible vs. Resistant Kochia scoparia Biotypes

| Herbicide | Chemical Class | I₅₀ (µM) - Susceptible ALS | I₅₀ (µM) - Resistant ALS | Resistance Index (R/S) | Source |

|---|---|---|---|---|---|

| Chlorsulfuron | Sulfonylurea | 0.021 | 0.58 | 28 | [8] |

| Thifensulfuron | Sulfonylurea | 0.038 | 0.19 | 5 | [8] |

| Imazamethabenz | Imidazolinone | 14 | 85 | 6 | [8] |

| Imazapyr | Imidazolinone | 15 | 30 | 2 | [8] |

Note: This table illustrates typical resistance patterns for ALS inhibitors. Specific data for this compound vs. a resistant biotype's ALS enzyme was not available in the search results, but the principle of differential inhibition holds.

Key Experimental Protocols

The investigation of herbicide resistance and the mode of action of compounds like this compound relies on a combination of whole-plant, biochemical, and molecular biology assays.

Whole-Plant Dose-Response Bioassay

Objective: To quantify the level of resistance to a herbicide in a weed biotype.

-

Plant Cultivation: Seeds from suspected resistant and known susceptible weed populations are sown in pots containing a standardized soil mix and grown under controlled greenhouse conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).

-

Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), seedlings are treated with a logarithmic series of herbicide doses, including an untreated control. Application is performed using a calibrated cabinet sprayer to ensure uniform coverage.

-

Data Collection: After a set period (e.g., 14-21 days), plants are visually assessed for injury on a 0-100% scale. Above-ground biomass is then harvested, dried in an oven at 60°C for 72 hours, and weighed.

-

Data Analysis: The dry weight data, expressed as a percentage of the untreated control, is subjected to non-linear regression analysis using a log-logistic model to determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth). The Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

In Vitro ALS Enzyme Activity Assay

Objective: To determine if resistance is due to a less sensitive target enzyme.

-

Enzyme Extraction: Fresh leaf tissue (approx. 1-2 g) from young plants is frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors). The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C, and the supernatant containing the crude enzyme extract is collected.

-

Enzyme Assay: The assay is conducted by adding a small volume of the enzyme extract to a reaction buffer containing the necessary substrates and cofactors, along with a range of herbicide concentrations. The reaction is initiated and incubated at a constant temperature (e.g., 37°C) for 60 minutes.

-

Quantification: The reaction is stopped by adding H₂SO₄. The product, acetolactate, is chemically decarboxylated to acetoin (B143602) by heating. Acetoin is then derivatized with creatine (B1669601) and α-naphthol, producing a colored complex that can be quantified by measuring absorbance at 530 nm.

-

Data Analysis: Enzyme activity at each herbicide concentration is calculated relative to the no-herbicide control. The data is used to calculate the I₅₀ value (the herbicide concentration required to inhibit 50% of the enzyme's activity).

Molecular Analysis of the ALS Gene

Objective: To identify specific mutations in the ALS gene that confer target-site resistance.

-

DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of both resistant and susceptible plants using a commercial plant DNA extraction kit or a CTAB-based protocol.

-

PCR Amplification: Degenerate or species-specific primers are designed to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations. Polymerase Chain Reaction (PCR) is performed to amplify these target DNA fragments.

-

DNA Sequencing: The PCR products are purified and sent for Sanger sequencing.

-

Sequence Analysis: The resulting DNA sequences from the resistant plants are aligned with sequences from susceptible plants using bioinformatics software (e.g., BLAST, ClustalW). The alignment is analyzed to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at a known resistance-conferring position.

Conclusion

This compound represents a significant advancement in the management of sulfonylurea-resistant weeds. Its mode of action, while fundamentally targeting the same ALS enzyme as older sulfonylureas, is distinguished by its ability to inhibit key mutated versions of this enzyme. This efficacy is a direct result of its unique molecular structure. Understanding the specific interactions between this compound and various resistant ALS alleles is an ongoing area of research. A comprehensive approach utilizing whole-plant, biochemical, and molecular diagnostics is essential for characterizing resistance mechanisms and deploying herbicides like this compound in a sustainable and effective manner to prolong their utility in agricultural systems.

References

- 1. This compound plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Propyrisulfuron: A Technical Guide to its Absorption, Translocation, and Metabolism in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the absorption, translocation, and metabolism of the sulfonylurea herbicide, propyrisulfuron, in plants. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of herbicide development, weed science, and plant biochemistry.

Introduction

This compound is a sulfonylurea herbicide developed for the control of a broad spectrum of weeds in rice cultivation.[1] Its efficacy and selectivity are governed by the complex interplay of its absorption into the plant, movement within the plant's vascular system (translocation), and the rate and pathway of its metabolic detoxification. Understanding these processes at a molecular and physiological level is critical for optimizing its use, managing herbicide resistance, and developing new, more effective herbicidal compounds. This guide summarizes the key findings on these aspects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental workflows.

Absorption of this compound in Plants

The entry of this compound into a plant is the initial and crucial step for its herbicidal activity. Like many other herbicides, it can be absorbed through both the foliage (shoots) and the root system.

Key Findings:

-

Dual Route of Entry: Studies have shown that this compound is absorbed by both the shoots and roots of plants.

-

Significance of Root Uptake: Research on Echinochloa oryzicola suggests that root absorption is a more significant contributor to the overall herbicidal activity of this compound compared to shoot absorption.

While the differential absorption between tolerant (e.g., rice) and susceptible weed species is believed to contribute to the herbicide's selectivity, specific quantitative data on absorption rates for different plant species is not extensively available in the current body of scientific literature.

Translocation of this compound in Plants

Following absorption, this compound is transported throughout the plant via the vascular systems, primarily the xylem and phloem. This movement, or translocation, is essential for the herbicide to reach its target site of action in sufficient concentrations to be effective.

Key Findings:

-

Systemic Movement: As a systemic herbicide, this compound is translocated from the point of uptake to other parts of the plant, including meristematic tissues where cell division and growth occur.

-

Influence on Selectivity: The differential translocation patterns between crop and weed species are thought to be a factor in the selective action of this compound.

Currently, there is a lack of published quantitative data detailing the translocation patterns and percentages of this compound to various plant organs (e.g., leaves, stems, roots, reproductive tissues) in different plant species.

Metabolism of this compound in Plants

The metabolic fate of this compound within the plant is a primary determinant of its selectivity and efficacy. Tolerant plants, such as rice, are able to rapidly metabolize the herbicide into non-toxic or less toxic compounds, while susceptible weeds are unable to do so at a sufficient rate.

Key Findings:

-

Primary Metabolic Pathways: The main metabolic pathway for this compound in rice involves O-demethylation of the methoxy (B1213986) group on the pyrimidine (B1678525) ring and cleavage of the sulfonylurea bridge. This is then followed by conjugation with glucose or other endogenous molecules.

-

Role of Cytochrome P450 Monooxygenases (CYPs): Cytochrome P450 enzymes play a critical role in the initial detoxification of this compound.

-

Differential Metabolism in Rice vs. Weeds: A key basis for the selectivity of this compound lies in the differential activity of CYP enzymes in rice and susceptible weeds.

-

Rice (Oryza sativa): The cytochrome P450 enzyme CYP81A6 in rice has been shown to efficiently metabolize this compound. This enzyme catalyzes both O-demethylation and hydroxylation of the this compound molecule.[2][3]

-

Echinochloa phyllopogon (a weed species): In contrast, the cytochrome P450 enzymes CYP81A12 and CYP81A21 found in this weed species exhibit lower metabolic activity towards this compound and are only capable of hydroxylating the molecule.[2][3] This less efficient and different metabolic pathway is a key reason for the susceptibility of this weed to the herbicide.

-

Quantitative Data on this compound Metabolism

The following table summarizes the comparative metabolic activity of cytochrome P450 enzymes from rice and Echinochloa phyllopogon towards this compound.

| Enzyme | Plant Species | Relative Metabolic Activity towards this compound (%) | Metabolic Products | Reference |

| CYP81A6 | Rice (Oryza sativa) | 98.5 | O-demethylated and hydroxylated products | [2][3] |

| CYP81A12 | Echinochloa phyllopogon | 12.2 | Hydroxylated products only | [2][3] |

| CYP81A21 | Echinochloa phyllopogon | 34.4 | Hydroxylated products only | [2][3] |

Note: The relative activity is compared to the activity of each enzyme on the herbicide bensulfuron-methyl (B33747) (defined as 100%).

Signaling Pathway: this compound Mode of Action and Metabolic Detoxification

The following diagram illustrates the mechanism of action of this compound and its subsequent metabolic detoxification in tolerant and susceptible plants.

Caption: this compound's mode of action and metabolic fate.

Experimental Protocols

This section outlines detailed methodologies for conducting key experiments to investigate the absorption, translocation, and metabolism of this compound in plants.

Protocol for Radiolabeled this compound Absorption and Translocation Study

This protocol describes a general method for quantifying the uptake and movement of this compound in plants using a radiolabeled form of the herbicide (e.g., 14C-propyrisulfuron).

Materials:

-

14C-labeled this compound of known specific activity

-

Non-labeled analytical grade this compound

-

Surfactant (if required for application)

-

Micropipette or microsyringe

-

Growth chambers or greenhouse with controlled environment

-

Plant pots and soil/hydroponic medium

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager (for visualization)

-

Foliar wash solution (e.g., water:acetone, 1:1 v/v)

Procedure:

-

Plant Culture: Grow rice and weed species of interest in pots containing a suitable growth medium under controlled environmental conditions (e.g., temperature, humidity, light cycle). Plants should be at a consistent growth stage (e.g., 3-4 leaf stage) at the time of treatment.

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of 14C-propyrisulfuron and, if necessary, a surfactant. The final specific activity of the solution should be recorded.

-

Application: Apply a precise volume (e.g., 10 µL) of the 14C-propyrisulfuron solution to a specific location on a leaf (e.g., the adaxial surface of the second fully expanded leaf). For root uptake studies, add a known amount of the radiolabeled herbicide to the hydroponic solution or soil.

-

Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72, and 96 hours).

-

Foliar Wash: For foliar applications, carefully wash the treated leaf with a known volume of the foliar wash solution to remove any unabsorbed herbicide. The wash solution is collected in a scintillation vial.

-

Plant Sectioning: Divide the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Sample Preparation for Quantification:

-

Dry the plant sections to a constant weight.

-

Combust the dried plant sections in a biological oxidizer. The evolved 14CO2 is trapped in a scintillation cocktail.

-

-

Quantification:

-

Add scintillation cocktail to the foliar wash samples.

-

Measure the radioactivity in all samples (foliar wash, combusted plant parts) using a liquid scintillation counter.

-

-

Data Analysis:

-

Absorption: Calculate the amount of absorbed 14C-propyrisulfuron as the total radioactivity recovered in all plant parts, expressed as a percentage of the total applied radioactivity.

-

Translocation: Calculate the amount of translocated 14C-propyrisulfuron as the total radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

-

-

Visualization (Optional):

-

Press and dry whole plants at each harvest time.

-

Expose the dried plants to a phosphor screen for a set period.

-

Scan the screen using a phosphor imager to visualize the distribution of the radiolabeled herbicide.

-

Protocol for Analysis of this compound and its Metabolites using HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound and its metabolites from plant tissues.

Materials:

-

Plant tissue samples (treated and control)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., acetonitrile:water with 1% acetic acid)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

-

Rotary evaporator or nitrogen evaporator

-

HPLC-MS/MS system with a suitable column (e.g., C18)

-

Analytical standards of this compound and its potential metabolites

Procedure:

-

Sample Collection and Storage: Harvest plant tissues and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

-

Extraction:

-

Grind the frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer a known weight of the powdered tissue to a centrifuge tube.

-

Add a specific volume of cold extraction solvent.

-

Homogenize the sample and then shake or vortex for a defined period.

-

Centrifuge the sample to pellet the solid debris.

-

-

Cleanup (optional but recommended):

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Wash the cartridge with a non-eluting solvent.

-

Elute the analytes of interest with an appropriate solvent.

-

-

Concentration: Evaporate the solvent from the extract or eluate under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of a solvent compatible with the HPLC mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject a known volume of the reconstituted sample into the HPLC-MS/MS system.

-

Separate the parent this compound and its metabolites using a suitable gradient elution program on a C18 column.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined using analytical standards.

-

-

Data Analysis:

-

Generate a calibration curve using the analytical standards.

-

Quantify the concentration of this compound and its metabolites in the plant samples by comparing their peak areas to the calibration curve.

-

Express the results as ng/g of fresh or dry weight of the plant tissue.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a plant herbicide metabolism study and the logical relationship of the key processes involved in this compound's action in plants.

Experimental Workflow for Herbicide Metabolism Study

Caption: A typical workflow for a herbicide metabolism study.

Logical Relationship of this compound's Action in Plants

Caption: Logical flow of this compound's action in plants.

Conclusion

The selectivity and efficacy of this compound are complex phenomena dictated by the interplay of absorption, translocation, and, most critically, metabolism. While it is understood that this compound is absorbed by both roots and shoots and is translocated systemically, a significant knowledge gap exists regarding quantitative data on these processes in different plant species. The primary mechanism of selectivity appears to be rapid metabolic detoxification in tolerant crops like rice, mediated by specific cytochrome P450 enzymes that are less effective in susceptible weeds. Future research should focus on generating quantitative data on the absorption and translocation of this compound to provide a more complete picture of its behavior in plants. The experimental protocols and metabolic insights provided in this guide offer a solid foundation for such future investigations.

References

Propyrisulfuron's Impact on Branched-Chain Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyrisulfuron is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds in rice cultivation. Its primary mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This technical guide provides an in-depth analysis of the molecular mechanism of this compound, its quantitative effects on plant physiology and enzyme activity, and detailed experimental protocols for its study. The information presented herein is intended to support further research into the development of novel herbicides and to provide a comprehensive understanding of the biochemical and physiological consequences of ALS inhibition in plants.

Introduction

This compound is a systemic herbicide that is readily absorbed by the roots and foliage of plants and translocated to the growing points. It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their specific mode of action.[1] The herbicidal activity of this compound stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4] As these amino acids are vital for protein synthesis and overall plant growth, inhibition of ALS leads to a cessation of cell division and, ultimately, plant death in susceptible species.[1][5] Understanding the intricate details of this compound's interaction with the BCAA synthesis pathway is crucial for optimizing its use, managing herbicide resistance, and discovering new herbicidal compounds.

Mechanism of Action: Inhibition of Acetolactate Synthase

The biosynthetic pathway of branched-chain amino acids is a vital metabolic route in plants, bacteria, fungi, and archaea, but absent in animals, making it an ideal target for selective herbicides.[3] this compound acts as a potent and specific inhibitor of acetolactate synthase (ALS).[1] ALS is a key enzyme that catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[4]

By binding to a regulatory site on the ALS enzyme, this compound allosterically inhibits its catalytic activity.[6] This non-competitive inhibition effectively blocks the production of the essential branched-chain amino acids. The depletion of valine, leucine, and isoleucine halts protein synthesis and cell division, leading to the characteristic symptoms of ALS-inhibiting herbicides, such as stunting, chlorosis, and necrosis in the meristematic regions of susceptible plants.[7]

Quantitative Effects of this compound

The application of this compound results in measurable dose-dependent effects on both whole-plant physiology and target enzyme activity.

Effect on Plant Growth

Studies have quantified the inhibitory effects of this compound on the growth of various weed species and the tolerance of different rice cultivars. The data, summarized in the tables below, demonstrate the potent herbicidal activity of this compound against susceptible weeds and its selectivity in rice.

Table 1: Effect of this compound on Plant Height of Various Weed Species and Rice Cultivars

| Plant Species | Treatment (g a.i./ha) | Plant Height Reduction (%) | Reference |

| Echinochloa colona | 50 | 57-80 | [8] |

| Echinochloa crus-galli | 50 | 57-80 | [8] |

| Leptochloa chinensis | 50 | 57-80 | [8] |

| Ludwigia hyssopifolia | 50 | 60-88 | [8] |

| Cyperus iria | 50 | 60-88 | [8] |

| Rice (cv. N22) | 200 | 24 | |

| Rice (cv. Azucena) | 200 | >24 | |

| Rice (cv. IR64) | 200 | >24 |

Table 2: Effect of this compound on Shoot Fresh Weight of Various Weed Species and Rice Cultivars

| Plant Species | Treatment (g a.i./ha) | Shoot Fresh Weight Reduction (%) | Reference |

| Echinochloa colona | 50 | 62-96 | [8] |

| Echinochloa crus-galli | 50 | 62-96 | [8] |

| Leptochloa chinensis | 50 | 62-96 | [8] |

| Ludwigia hyssopifolia | 50 | 62-96 | [8] |

| Cyperus iria | 50 | 62-96 | [8] |

| Rice (cv. N22) | 50-100 | 22-31 | [9] |

| Rice (cv. IR64) | 200 | 56 | |

| Rice (cv. Azucena) | 50 | 68 |

Effect on Acetolactate Synthase (ALS) Activity

The inhibitory effect of this compound on ALS can be quantified through in vitro and in vivo enzyme assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing the potency of the herbicide.

Table 3: In Vitro Inhibition of Acetolactate Synthase (ALS) by this compound

| Plant Species | IC50 (nM) | Reference |

| Rice (cv. IR-64) | Similar to weeds | [10] |

| Rice (cv. Azucena) | Similar to weeds | [10] |

| Rice (cv. N22) | Similar to weeds | [10] |

| Echinochloa colona | Similar to rice | [10] |

| Echinochloa crus-galli | Similar to rice | [10] |

| Leptochloa chinensis | Similar to rice | [10] |

| Ludwigia hyssopifolia | Similar to rice | [10] |

| Cyperus iria | Similar to rice | [10] |

Note: While specific IC50 values for this compound are not consistently reported across the literature, studies indicate that the in vitro ALS sensitivity is similar between susceptible weeds and tolerant rice cultivars, suggesting that selectivity is primarily due to metabolic detoxification in rice.[10]

Table 4: In Vivo Inhibition of Acetolactate Synthase (ALS) Activity by this compound

| Plant Species | Treatment (g a.i./ha) | ALS Activity Reduction (%) | Reference |

| Ludwigia hyssopifolia | 50 | 46 | [9] |

| Rice (cv. N22) | 50 | 10.87 | [9] |

Effect on Branched-Chain Amino Acid Concentrations

While direct quantitative data for the effect of this compound on BCAA concentrations in plants is limited, studies on other ALS-inhibiting herbicides, such as imazapic, have demonstrated a significant reduction in the levels of valine, leucine, and isoleucine in susceptible plants. It is well-established that the herbicidal action of this compound is a direct consequence of this BCAA depletion.[9] Furthermore, the exogenous application of these amino acids has been shown to reverse the growth-inhibiting effects of this compound, confirming that the primary phytotoxic mechanism is the starvation of these essential building blocks.[10]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ALS activity extracted from plant tissue.

Principle: The activity of ALS is determined colorimetrically. The enzyme catalyzes the formation of acetolactate from pyruvate. In an acidic environment, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine (B1669601) and α-naphthol to produce a red-colored complex, the absorbance of which is measured spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS activity.

Materials:

-

Fresh, young plant tissue (e.g., leaves)

-

Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), 10 µM FAD, 1 mM thiamine (B1217682) pyrophosphate (TPP)

-

This compound stock solution (e.g., in DMSO) and serial dilutions

-

Reaction Buffer: 20 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM TPP, 20 µM FAD

-

Stopping Solution: 6 N H₂SO₄

-

Color Reagent A: 0.5% (w/v) creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader

-

Centrifuge

-

Homogenizer

Procedure:

-

Enzyme Extraction: a. Harvest approximately 1-2 g of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

-

Enzyme Assay: a. In a 96-well microplate, add the following to each well:

- 50 µL of Reaction Buffer

- 10 µL of this compound dilution (or solvent for control)

- 40 µL of crude enzyme extract b. Incubate the plate at 37°C for 60 minutes.

-

Color Development: a. Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. b. Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin. c. Add 50 µL of Color Reagent A (creatine) to each well. d. Add 50 µL of Color Reagent B (α-naphthol) to each well. e. Incubate at 60°C for 15 minutes for color development.

-

Measurement and Data Analysis: a. Measure the absorbance at 525 nm using a microplate reader. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Quantification of Branched-Chain Amino Acids in Plant Tissue

This protocol provides a general methodology for the analysis of BCAA concentrations in plant tissues using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: Free amino acids are extracted from plant tissue and then separated and quantified using chromatographic techniques. Derivatization of the amino acids is often employed to enhance their detection by UV or fluorescence detectors in HPLC. LC-MS offers high sensitivity and specificity, often without the need for derivatization.

Materials:

-

Plant tissue (treated with this compound and control)

-

Extraction Solvent (e.g., 80% methanol)

-

Internal standard (e.g., norvaline)

-

Derivatization reagent (e.g., AccQ-Tag, o-phthalaldehyde)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

Centrifuge

-

Lyophilizer (optional)

Procedure:

-

Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Extract the amino acids by homogenizing the powder in a known volume of extraction solvent containing an internal standard. d. Centrifuge to pellet cell debris. e. Collect the supernatant. The extract can be dried and reconstituted in a suitable solvent if necessary.

-

Derivatization (for HPLC-UV/Fluorescence): a. Follow the manufacturer's protocol for the chosen derivatization reagent to label the amino acids in the extract.

-

Chromatographic Analysis: a. Inject the derivatized or underivatized extract onto the HPLC or LC-MS system. b. Separate the amino acids using a suitable gradient elution program. c. Detect and quantify the amino acids based on the response of the detector and comparison to a standard curve of known amino acid concentrations.

-

Data Analysis: a. Calculate the concentration of valine, leucine, and isoleucine in the plant tissue, normalized to the fresh or dry weight of the tissue and the internal standard. b. Compare the BCAA concentrations between this compound-treated and control plants.

Conclusion

This compound is a highly effective herbicide that targets a fundamental metabolic pathway in plants—the biosynthesis of branched-chain amino acids. Its specific inhibition of acetolactate synthase leads to a cascade of physiological events culminating in the death of susceptible weeds. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and scientists to further investigate the mode of action of this compound and other ALS-inhibiting herbicides. A thorough understanding of these mechanisms is paramount for the development of sustainable weed management strategies and the discovery of next-generation herbicidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

Preliminary Greenhouse Evaluation of Propyrisulfuron's Herbicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary greenhouse evaluation of propyrisulfuron, a novel sulfonylurea herbicide. It details the compound's mode of action, comprehensive experimental protocols for its assessment, and quantitative data on its herbicidal efficacy against various weed species, particularly those prevalent in paddy rice cultivation.

Introduction

This compound is a new-generation sulfonylurea herbicide developed for the selective control of annual and perennial weeds in paddy rice fields.[1][2] Its chemical structure, 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, features a fused heterocyclic moiety, which confers a unique characteristic: high efficacy against weed biotypes that have developed resistance to conventional sulfonylurea herbicides.[1][3][4] Like other herbicides in its class, this compound is effective at low application rates and exhibits a broad spectrum of activity against grasses, sedges, and broadleaf weeds.[1][4]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3][5] By blocking ALS, this compound prevents the synthesis of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[5] The reversal of this compound's inhibitory effects by the external application of these amino acids confirms that ALS is the primary site of action.[5] This targeted mechanism contributes to its low toxicity in non-target organisms.[1]

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Protocols for Greenhouse Evaluation

Robust greenhouse bioassays are essential for determining the herbicidal efficacy and crop selectivity of compounds like this compound.[6] The following protocols are synthesized from standard methodologies for herbicide evaluation.

Plant Material and Culture

-

Species Selection: Include target weed species and the intended crop. For paddy rice applications, this typically includes:

-

Seed Germination: To break dormancy, incubate seeds at 45°C for 1-2 hours before sowing.[7]

-

Potting and Growth: Sow seeds 1-2 cm deep in plastic pots (e.g., 100 mm x 100 mm x 70 mm) filled with a sterilized greenhouse soil mix (e.g., clay-loam).[7]

-

Greenhouse Conditions: Maintain plants under natural light and temperature conditions (e.g., 27-32°C).[5][7] Water daily to ensure consistent moisture.

-

Thinning: At 5-6 days after emergence, thin seedlings to one plant per pot to ensure uniformity.[7]

Herbicide Application

-

Treatment Preparation: Prepare stock solutions of this compound (e.g., 10 SC formulation) and create a dilution series to achieve the desired application rates (e.g., 0, 12.5, 25, 50, 100, and 200 g a.i./ha).[5][7]

-

Application Timing: Apply the herbicide when weed and rice seedlings are at a specific growth stage, typically the two-leaf stage.[7]

-

Application Method: Use a calibrated laboratory sprayer, such as a stationary belt sprayer or CO2-pressurized knapsack, to ensure uniform application.[8][9] A typical spray volume is 150-220 L/ha.[7][9] For soil-applied tests, ensure even distribution into the soil or floodwater.[2]

-

Experimental Design: Arrange pots in a completely randomized design with at least three to four replications per treatment.[7][10]

Data Collection and Analysis

-

Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 2, 4, 6, and 14 days after treatment, DAT) using a rating scale from 0 (no effect) to 100 (complete kill).[4][7]

-

Growth Measurements: Measure plant height at each assessment interval.[7]

-

Biomass Determination: At a concluding time point (e.g., 6 or 21 DAT), harvest the shoots and roots, and record their fresh weights.[5][7] Dry the biomass in an oven to determine the dry weight.

-

Statistical Analysis: Analyze the data using a non-linear log-logistic model to determine the GR₅₀ (dose required for 50% growth reduction) or ED₉₀ (dose for 90% biomass reduction) values from the dose-response curves.[2][5]

Caption: Standard workflow for greenhouse herbicide efficacy testing.

Quantitative Data on Herbicidal Activity

Greenhouse studies consistently demonstrate this compound's high efficacy across a range of paddy weeds at low application rates.